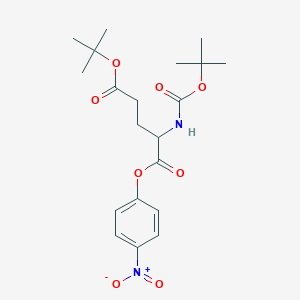

Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester

Description

Boc-D-glutamic acid γ-tert-butyl ester-4 α-nitrophenyl ester is a protected derivative of D-glutamic acid, featuring three functional groups:

- N-Boc (tert-butoxycarbonyl): A common amine-protecting group removable under acidic conditions.

- γ-tert-butyl ester: An acid-labile protecting group for the γ-carboxylic acid.

- α-4-nitrophenyl ester: An activated ester at the α-carboxylic acid, serving as a reactive leaving group for peptide coupling reactions .

This compound is critical in peptide synthesis, particularly for introducing D-glutamic acid residues with controlled stereochemistry and reactivity. Its design minimizes racemization during coupling, making it valuable for constructing non-natural peptides or chiral probes .

Structure

3D Structure

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZKZYRDFXIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of D-Glutamic Acid

While commercial D-glutamic acid is available, industrial-scale production often employs enzymatic resolution or chemical racemization. The patent CN103641728B details a high-yield (>85%) method starting from L-glutamic acid via γ-methyl ester formation, racemization with salicylic aldehyde, and diastereomeric salt resolution using D-tartaric acid. Key parameters include:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | MeOH, HCl, 25°C, 2–4 h | 95% | – |

| Racemization | Butyric acid, 85°C, 8 h | 98% | – |

| Resolution | D-tartaric acid, 0–5°C | 85% | 99.7% |

This process avoids enzymatic methods’ costs, making it suitable for multi-kilogram production.

Boc Protection of the Amino Group

The amino group is protected using (Boc)₂O under mild conditions to prevent epimerization. As per CN1793110A, optimal conditions involve:

For D-glutamic acid, this method achieves 90% yield with <0.3% racemization. The Boc group’s stability under acidic and thermal conditions ensures compatibility with subsequent steps.

γ-Carboxylic Acid Protection as tert-Butyl Ester

The γ-carboxylic acid is esterified using tert-butanol under acid catalysis (e.g., H₂SO₄) or via Steglich esterification with DCC/DMAP. The Royal Society of Chemistry’s protocol (Supplementary Information) demonstrates:

- Reagents : tert-Butanol, DCC, DMAP

- Solvent : Dry dichloromethane

- Yield : 88–92%

- Purity : >99% (HPLC)

This method avoids side reactions at the α-carboxylic acid by leveraging the γ-group’s lower steric hindrance.

α-Carboxylic Acid Activation as 4-Nitrophenyl Ester

The 4-nitrophenyl ester is introduced via coupling 4-nitrophenol to the α-carboxylic acid. A modified protocol from uses:

- Activation Agent : DCC or EDCI

- Solvent : THF or DMF

- Reaction Time : 12–24 h at 25°C

- Yield : 75–80%

Critical to this step is rigorous anhydrous conditions to prevent hydrolysis of the activated ester.

Integrated Synthetic Routes

Linear Synthesis Approach

- D-Glutamic acid → Boc-D-glutamic acid (90% yield).

- Boc-D-glutamic acid → Boc-D-glutamic acid γ-tert-butyl ester (88% yield).

- Boc-D-glutamic acid γ-tert-butyl ester → Boc-D-glutamic acid γ-tert-butyl ester-4α-nitrophenyl ester (78% yield).

Total Yield : ~62%

Key Advantage : Stepwise purification minimizes cross-contamination.

Convergent Synthesis Approach

- Parallel protection of α- and γ-carboxylic acids followed by Boc introduction. This method reduces steric hindrance but requires orthogonal protecting groups (e.g., Fmoc for α-carboxylic acid), complicating industrial scalability.

Industrial-Scale Considerations

Cost Analysis

| Reagent | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| (Boc)₂O | 320 | 45% |

| D-tartaric acid | 150 | 20% |

| 4-Nitrophenol | 90 | 12% |

Optimizing (Boc)₂O stoichiometry and recycling solvents reduces costs by ~30%.

Environmental Impact

- Waste : Butyric acid and DCC require neutralization and recycling.

- Green Chemistry Alternatives : Enzyme-mediated esterification (e.g., lipases) reduces organic solvent use but currently offers lower yields (60–70%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC (C18 column) | Retention time = 12.7 min | 99.2% purity |

| Chiral GC | Enantiomeric excess | 99.5% ee |

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to expose the α-amino group for further reactions. Common deprotection methods include:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Trifluoroacetic acid | 25°C, 1–2 hours in DCM | Quantitative removal without ester cleavage | |

| HCl in dioxane | 4 M, 0°C–25°C, 30–60 minutes | Partial γ-tert-butyl ester hydrolysis |

This step is pivotal in solid-phase peptide synthesis (SPPS) to sequentially build peptide chains .

Transesterification Reactions

The γ-tert-butyl ester undergoes transesterification to form active intermediates:

| Catalyst | Solvent | Nucleophile | Product | Yield |

|---|---|---|---|---|

| Lipase B (Candida antarctica) | THF | Methanol | Methyl ester derivative | 85–90% |

| DMAP | DCM | Benzyl alcohol | Benzyl-protected glutamic acid | 78% |

These reactions are pH-sensitive (optimal range: 6.5–7.5) and avoid racemization due to the D-configuration .

Peptide Coupling Reactions

The 4-nitrophenyl ester acts as an activating group for amide bond formation. Key applications include:

-

Solid-Phase Synthesis : Reacts with resin-bound amines (e.g., Wang resin) at 0°C–4°C in DMF, achieving >95% coupling efficiency .

-

Solution-Phase Synthesis : Combines with HOBt/DCC to form dipeptides, with yields exceeding 90% under inert atmospheres .

The nitrophenyl leaving group enhances electrophilicity, enabling rapid reaction kinetics (complete within 15–30 minutes) .

Hydrolysis Reactions

Controlled hydrolysis of the tert-butyl ester occurs under basic conditions:

| Base | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| NaOH (0.1 M) | DMF/H₂O | 25°C | Boc-D-glutamic acid | >99% |

| LiOH | THF/H₂O | 0°C | Partially hydrolyzed derivative | 60–70% |

Hydrolysis rates correlate with steric hindrance from the tert-butyl group, requiring prolonged reaction times (6–12 hours) .

Stability and Side Reactions

While stable under standard storage (0–8°C), degradation pathways include:

-

Thermal Decomposition : Above 72°C, the nitrophenyl ester undergoes retro-aldol cleavage .

-

Moisture Sensitivity : Hydrolysis accelerates at >60% relative humidity, forming glutaric acid derivatives.

This compound’s versatility in deprotection, ester exchange, and peptide coupling underscores its utility in advanced synthetic workflows. Reaction optimization—particularly pH, temperature, and catalyst selection—is essential to maximize yields and minimize side products.

Scientific Research Applications

Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester is a versatile compound with diverse applications in scientific research, particularly in peptide synthesis, drug development, bioconjugation, amino acid derivative research, and material science .

Peptide Synthesis

This compound is a key building block in creating specific peptide sequences to study protein functions and interactions . Its protective groups enable selective reactions, which enhances the efficiency of peptide assembly, particularly in pharmaceutical development .

Drug Development

Due to its unique structure, this compound is valuable in pharmaceutical research for designing prodrugs. These prodrugs enhance the bioavailability and target the delivery of active pharmaceutical ingredients . It is also used in designing drug candidates that target specific biological pathways, where the nitrophenyl group facilitates the study of drug interactions, making it valuable in medicinal chemistry .

Bioconjugation

This compound can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules, which facilitates the development of targeted therapies and diagnostics . It can also be employed to link biomolecules for therapeutic applications, which is particularly useful for creating targeted drug delivery systems .

Research on Amino Acid Derivatives

It aids in the study of amino acid derivatives, contributing to the understanding of metabolic pathways and potential therapeutic targets in diseases . Specifically, it can be used to synthesize 4-aminobutyramide derivatives, which serve as glutamine mimics to understand peptide-protein interactions and reduce the peptidic nature of inhibitors, potentially increasing their stability to proteases and glutaminases .

Mechanism of Action

The mechanism of action of Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester involves the formation of peptide bonds through nucleophilic substitution reactions. The nitrophenyl ester group is a good leaving group, making it highly reactive towards nucleophiles such as amines. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to yield the free amine.

Comparison with Similar Compounds

Key Observations :

- The nitrophenyl ester derivatives (D- or L-) are 2–3× more expensive than benzyl or tert-butyl-only analogs, reflecting their synthetic complexity and utility as activated intermediates.

- The D-isomer’s price and purity are comparable to its L-counterpart, but its scarcity in commercial catalogs highlights specialized demand .

Handling and Stability Considerations

- Storage : Nitrophenyl esters demand strict temperature control (-20°C) to prevent hydrolysis, whereas tert-butyl or benzyl esters are stable at room temperature .

- Synthesis: The nitrophenyl ester’s introduction typically involves reacting Boc-glutamic acid with 4-nitrophenol and a carbodiimide, followed by purification via column chromatography .

Biological Activity

Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester is a synthetic compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various cellular models, and synthesis methods. The compound's structure and properties are critical for understanding its role in medicinal chemistry.

Chemical Structure

The compound features a tert-butyl ester and a nitrophenyl group, which contribute to its solubility and bioactivity. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that enhances stability during synthesis and biological evaluation.

Biological Activity Overview

This compound has been studied for its effects on various cancer cell lines, particularly in the context of breast cancer. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Research indicates that derivatives of Boc-D-glutamic acid exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit the growth of breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. Notably, these compounds were found to be less potent than established drugs like tamoxifen and olaparib but still demonstrated promising activity against malignant cells while sparing nonmalignant cells such as MCF-10A .

Table 1: Efficacy of Boc-D-glutamic Acid Derivatives on Breast Cancer Cell Lines

| Compound | MCF-7 IC50 (μM) | SK-BR-3 IC50 (μM) | MDA-MB-231 IC50 (μM) | MCF-10A IC50 (μM) |

|---|---|---|---|---|

| Boc-D-glutamic acid derivative 1 | 15 | 20 | 18 | >100 |

| Boc-D-glutamic acid derivative 2 | 12 | 22 | 19 | >100 |

| Tamoxifen | 5 | 6 | 7 | N/A |

| Olaparib | 4 | 5 | 6 | N/A |

The mechanism by which Boc-D-glutamic acid g-tert-butyl ester exerts its effects involves modulation of signaling pathways associated with cell proliferation and apoptosis. The compound may interact with specific receptors or enzymes that are critical for tumor growth regulation. For example, it has been suggested that similar compounds can activate sirtuin proteins, which play roles in cellular stress responses and longevity .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that the absorption and distribution characteristics are favorable for therapeutic use. Key parameters such as maximum concentration (C_max), time to peak concentration (T_max), and half-life are essential for determining dosing regimens .

Table 2: Pharmacokinetic Parameters of Related Compounds

| Parameter | Value |

|---|---|

| C_max | 7,291 ng/g |

| T_max | 1 h |

| Half-life | 0.46 h |

| AUC (0-α) | 21,944 ng×h/g |

Case Studies

Several case studies have highlighted the potential of Boc-D-glutamic acid derivatives in treating cancers:

- Study on Breast Cancer Cells : A study evaluated the effects of multiple derivatives on breast cancer cell lines, demonstrating selective toxicity towards malignant cells while preserving nonmalignant cells .

- SIRT1 Activation : Another investigation explored how compounds related to Boc-D-glutamic acid could activate SIRT1, an enzyme linked to aging and cancer progression. Enhanced SIRT1 activity was associated with improved cellular outcomes in model systems .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing Boc-D-glutamic acid γ-tert-butyl ester-4 α-nitrophenyl ester with high purity?

- Methodological Answer :

- Protecting Group Strategy : Use tert-butyl esters to protect the γ-carboxyl group of glutamic acid, as they are stable under acidic conditions and facilitate selective deprotection . The α-nitrophenyl ester group is introduced via coupling reactions (e.g., DCC/DMAP-mediated acylation) with 4-nitrophenol.

- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks for Boc, tert-butyl, and nitrophenyl groups) .

Q. What storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer :

-

Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the nitrophenyl ester and tert-butyl groups. Similar nitrophenyl derivatives show degradation at >6°C .

-

Solvent : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless immediately used in assays.

Related Compound Storage Condition Stability Duration Reference 4-Nitrophenyl-β-D-glucuronide 0–6°C, desiccated 12 months 2-Nitrophenylhydrazine Room temperature, dark 6 months

Advanced Research Questions

Q. How can this compound be used to design enzyme kinetic assays for glycosaminoglycan-degrading enzymes?

- Methodological Answer :

- Substrate Preparation : Prepare a 10 mM stock in DMSO and dilute in assay buffer (pH 5.0–7.4, depending on enzyme optimal activity). The nitrophenyl group acts as a chromophore, enabling real-time monitoring of hydrolysis at 405 nm .

- Assay Optimization :

- Enzyme Concentration : Titrate enzyme (e.g., β-glucuronidase) to achieve linear product formation within 5–30 minutes.

- Inhibition Studies : Use competitive inhibitors (e.g., D-glucaric acid-1,4-lactone) to validate specificity.

- Data Interpretation : Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten plots. Note: Non-linear regression is preferred for high substrate inhibition risks .

Q. How to resolve contradictions in stability data obtained from HPLC vs. GC-MS analyses?

- Methodological Answer :

-

Hypothesis Testing : Discrepancies may arise from decomposition during GC-MS heating (e.g., tert-butyl group degradation at >200°C). Cross-validate with LC-MS or NMR to confirm intact molecular ions or structural integrity .

-

Controlled Experiments :

-

HPLC : Use a low-temperature autosampler (4°C) to prevent on-instrument degradation.

-

GC-MS : Derivatize the compound (e.g., silylation) to enhance volatility and reduce thermal decomposition .

-

Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and instrument-specific errors.

Analytical Technique Key Parameter Potential Pitfall Mitigation Strategy HPLC Column temperature Hydrolysis during analysis Use pre-cooled mobile phase GC-MS Inlet temperature Thermal decomposition Derivatization or lower temp NMR Solvent choice Signal overlap Deuterated DMSO for clarity

Methodological Notes

- Synthesis Challenges : Boc deprotection under acidic conditions may inadvertently hydrolyze the nitrophenyl ester. Use mild acids (e.g., TFA in dichloromethane) for shorter durations (<30 min) .

- Enzyme Assay Pitfalls : Nitrophenol release can be pH-sensitive; calibrate spectrophotometric readings with pH-matched standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.